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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors targeting the ATPase p97, also

known as Valosin-Containing Protein (VCP): M410 and CB-5083. p97 is a critical regulator of

protein homeostasis, involved in cellular processes such as the ubiquitin-proteasome system

(UPS) and endoplasmic reticulum-associated degradation (ERAD). Its inhibition is a promising

therapeutic strategy for various diseases, including cancer.

Initial research indicates that "M410" may be a less common identifier or a potential

typographical error in some databases for the well-characterized p97 inhibitors ML240 and

ML241. This guide will therefore focus on the comparison of ML240 and ML241 with CB-5083.

Performance and Mechanism of Action
Both ML240/ML241 and CB-5083 are potent inhibitors of p97 ATPase activity. However, they

exhibit key differences in their biochemical potency and cellular effects.

CB-5083 is a highly potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase.

[1] It functions as an ATP-competitive inhibitor that specifically targets the D2 ATPase domain

of p97.[2] This selectivity contributes to its high potency.

ML240 and ML241 are also potent, ATP-competitive inhibitors of p97 ATPase.[3][4][5] Unlike

the D2-selectivity of CB-5083, the precise interactions of ML240 and ML241 within the ATP-

binding pockets of the D1 and D2 domains are not as clearly defined in publicly available
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literature. A key differentiator between these two closely related compounds is their cellular

activity; ML240 is a potent inducer of apoptosis, a characteristic not shared by ML241.[4]

Quantitative Data Summary
The following tables summarize the available quantitative data for ML240, ML241, and CB-

5083. It is important to note that these values are derived from various studies and may not be

directly comparable due to differing experimental conditions.

Table 1: Biochemical Activity of p97 Inhibitors

Compound Target IC50 (nM) Ki (µM)
Mechanism of
Action

ML240 p97 ATPase 100[6][7] 0.22[5]
ATP-

competitive[5]

ML241 p97 ATPase 100[3][6][8] 0.35[3]
ATP-

competitive[3]

CB-5083
p97 ATPase (D2

domain)
11[1] Not Reported

ATP-

competitive[2]

Table 2: Cellular Activity of p97 Inhibitors
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Compound Cell Line GI50 (µM) - 24h GI50 (µM) - 72h
Key Cellular
Effects

ML241 HCT15 53 13[3]

Inhibits

degradation of

p97-dependent

proteasome

substrates,

impairs ERAD.[4]

SW403 33[3] 12[3]

ML240 NCI-60 Panel

Broad

antiproliferative

activity[4]

Not Reported

Rapidly induces

apoptosis,

stimulates LC3-II

accumulation.[4]

CB-5083
Various tumor

cell lines
Not Reported Not Reported

Induces the

unfolded protein

response (UPR)

and apoptosis.[2]

Signaling Pathways and Experimental Workflows
p97 Signaling in Protein Homeostasis
p97 plays a central role in two interconnected pathways essential for cellular protein quality

control: the Ubiquitin-Proteasome System (UPS) and Endoplasmic Reticulum-Associated

Degradation (ERAD). Inhibition of p97 disrupts these pathways, leading to an accumulation of

misfolded and polyubiquitinated proteins, ultimately triggering cellular stress and apoptosis.
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Caption: p97's role in ERAD and UPS pathways.

Experimental Workflow for Inhibitor Characterization
The evaluation of p97 inhibitors typically involves a series of biochemical and cell-based

assays to determine their potency, mechanism of action, and cellular effects.
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(ATPase Activity)
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Caption: Workflow for p97 inhibitor evaluation.

Experimental Protocols
p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
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This assay biochemically quantifies the ATPase activity of purified p97 by measuring the

amount of ADP produced.

Materials:

Purified recombinant p97 protein

ATP

ADP-Glo™ Kinase Assay kit (Promega)

Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Test compounds (ML240, ML241, CB-5083) dissolved in DMSO

384-well plates

Procedure:

Prepare a reaction mixture containing 20 nM p97 and 20 µM ATP in the assay buffer.

Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 384-

well plate.

Add the p97/ATP reaction mixture to each well.

Incubate the plate at 37°C for 30 minutes.

Equilibrate the plate to room temperature for 5 minutes.

Add 5 µl of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and measure the newly

synthesized ATP via a luciferase/luciferin reaction.

Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader. The luminescent signal is proportional to the

amount of ADP produced and thus to the p97 ATPase activity.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Western Blot for Cellular Target Engagement
This method assesses the downstream effects of p97 inhibition in cells by measuring the

accumulation of polyubiquitinated proteins.

Materials:

Cell lines (e.g., HCT116, HeLa)

Cell culture medium and supplements

Test compounds (ML240, ML241, CB-5083)

Proteasome inhibitor (e.g., MG132) as a positive control

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-ubiquitin, anti-p97, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE gels and blotting apparatus

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat cells with various concentrations of the test compounds or DMSO for a specified time

(e.g., 4-24 hours). Include a positive control group treated with MG132.

Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Re-probe the membrane with antibodies against p97 and a loading control (e.g., GAPDH) to

ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular environment. Ligand

binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

Intact cells or cell lysate

Test compounds (ML240, ML241, CB-5083)

PBS

PCR tubes and a thermal cycler

Lysis buffer with protease inhibitors

Equipment for protein quantification and western blotting
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Procedure:

Treat intact cells or cell lysate with the test compound or vehicle control for a defined period.

Aliquot the cell suspension or lysate into PCR tubes.

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g.,

3 minutes).

Cool the samples to room temperature.

Lyse the cells (if using intact cells) by freeze-thaw cycles or sonication.

Separate the soluble protein fraction from the precipitated, denatured proteins by

centrifugation.

Collect the supernatant and determine the protein concentration.

Analyze the amount of soluble p97 at each temperature by western blotting, as described in

the protocol above.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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